3-(3-Methoxypyridin-2-yl)azetidin-3-ol
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Overview
Description
3-(3-Methoxypyridin-2-yl)azetidin-3-ol is an organic compound with the molecular formula C₉H₁₂N₂O₂ and a molecular weight of 180.2 g/mol . This compound features a pyridine ring substituted with a methoxy group at the 3-position and an azetidin-3-ol moiety at the 2-position. It is primarily used in research and development within the fields of organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxypyridin-2-yl)azetidin-3-ol can be achieved through various synthetic routes. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is typically catalyzed by a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxypyridin-2-yl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring or the azetidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine ketones, while reduction can produce azetidine alcohols.
Scientific Research Applications
3-(3-Methoxypyridin-2-yl)azetidin-3-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(3-Methoxypyridin-2-yl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(3-Methoxypyridin-2-yl)amino-3-methylbutan-1-ol: This compound features a similar pyridine ring and azetidine moiety but with different substituents.
3-(2-Alkoxy-1-hydroxyethyl)azetidin-2-ones: These compounds share the azetidine core structure but differ in their functional groups.
Uniqueness
3-(3-Methoxypyridin-2-yl)azetidin-3-ol is unique due to its specific combination of a methoxypyridine ring and an azetidin-3-ol moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C9H12N2O2 |
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Molecular Weight |
180.20 g/mol |
IUPAC Name |
3-(3-methoxypyridin-2-yl)azetidin-3-ol |
InChI |
InChI=1S/C9H12N2O2/c1-13-7-3-2-4-11-8(7)9(12)5-10-6-9/h2-4,10,12H,5-6H2,1H3 |
InChI Key |
GPWUDDKZULBSOQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=CC=C1)C2(CNC2)O |
Origin of Product |
United States |
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